molecular formula C12H16Cl2N2 B1488217 1-[(2,4-Dichlorophenyl)methyl]piperidin-3-amine CAS No. 1249822-75-0

1-[(2,4-Dichlorophenyl)methyl]piperidin-3-amine

Cat. No.: B1488217
CAS No.: 1249822-75-0
M. Wt: 259.17 g/mol
InChI Key: ANFBQMZPEXRQFY-UHFFFAOYSA-N
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Description

1-[(2,4-Dichlorophenyl)methyl]piperidin-3-amine is a useful research compound. Its molecular formula is C12H16Cl2N2 and its molecular weight is 259.17 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

A structurally similar compound has been identified as a peripherally restricted cannabinoid-1 receptor (cb1r) antagonist . The CB1R is a G protein-coupled receptor in the endocannabinoid system, which plays a crucial role in regulating neurotransmission.

Mode of Action

If it acts similarly to the structurally related compound, it may function as a CB1R antagonist . Antagonists typically work by binding to the receptor and blocking its activation, thereby inhibiting the receptor’s effects.

Biological Activity

1-[(2,4-Dichlorophenyl)methyl]piperidin-3-amine is a compound that has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a dichlorobenzyl group. Its molecular formula is C12_{12}H14_{14}Cl2_{2}N, which indicates the presence of chlorine atoms that may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound may function as an agonist or antagonist at certain neurotransmitter receptors, thereby modulating neuronal signaling pathways. This modulation can lead to diverse physiological effects, making it a candidate for therapeutic applications in neurological disorders and other medical conditions.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been investigated for its efficacy against various bacterial strains, although specific data on its Minimum Inhibitory Concentration (MIC) values remains limited.
  • Anticancer Potential : The compound has shown promise in cancer research, particularly in inhibiting the growth of certain tumor cell lines. For instance, studies have demonstrated cytotoxic effects against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxicity against HeLa and CaCo-2 cells
Neurological ResearchModulation of neurotransmitter receptors

Case Study: Anticancer Activity

In a study focusing on the anticancer properties of this compound, researchers evaluated its effect on various cancer cell lines. The results indicated significant cytotoxicity with IC50 values suggesting potential for further development as an anticancer agent. The study highlighted the need for structural modifications to enhance potency and selectivity against cancer cells .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds such as:

Compound NameStructural FeaturesBiological Activity
1-(2,4-Dichlorophenyl)pyrrolidin-3-aminePyrrolidine ringAnticancer
1-(2,5-Dimethylphenyl)piperidin-3-amineDimethyl substitutionAntimicrobial

These compounds share structural similarities but exhibit different biological activities based on their specific substituents and functional groups.

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Cl2N2/c13-10-4-3-9(12(14)6-10)7-16-5-1-2-11(15)8-16/h3-4,6,11H,1-2,5,7-8,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANFBQMZPEXRQFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=C(C=C(C=C2)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.